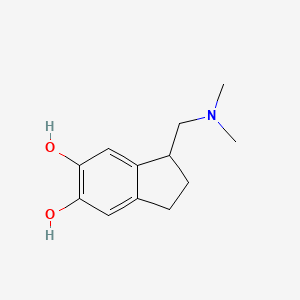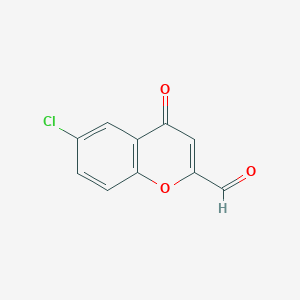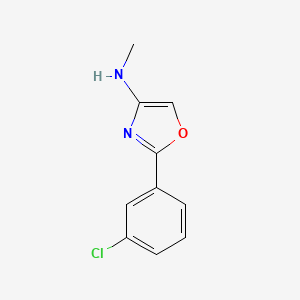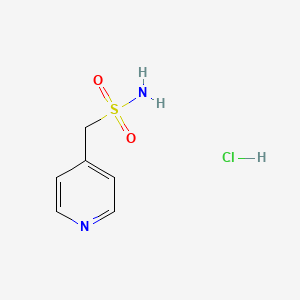
Pyridin-4-ylmethanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridin-4-ylmethanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-4-ylmethanesulfonamide hydrochloride typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide group is introduced to the pyridine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pyridin-4-ylmethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridin-4-ylmethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of pyridin-4-ylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom.
Piperidine: A saturated six-membered ring containing one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
Pyridin-4-ylmethanesulfonamide hydrochloride is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C6H9ClN2O2S |
|---|---|
Peso molecular |
208.67 g/mol |
Nombre IUPAC |
pyridin-4-ylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H2,7,9,10);1H |
Clave InChI |
CWHHRYDJYKHPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(4-methylphenyl)methyl]furan-2-amine](/img/structure/B11896797.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
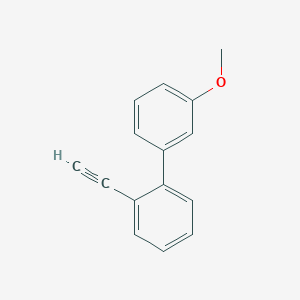

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)




![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
